Quantified Potency Advantage in Neuronal Nitric Oxide Synthase (nNOS) Inhibition vs. Melatonin and AFMK
AMK demonstrates significantly higher potency as an inhibitor of neuronal nitric oxide synthase (nNOS) compared to its precursor melatonin and the intermediate metabolite AFMK. In a head-to-head in vitro comparison, the IC50 value for AMK was 70 µM, whereas melatonin required a concentration greater than 1 mM to achieve the same effect, representing a more than 14-fold difference in potency. AFMK was inactive in this assay [1]. This superiority was confirmed in vivo, where a 25% reduction in rat striatal nNOS activity was observed following administration of 10 mg/kg AMK, an effect that required a doubled dose (20 mg/kg) of melatonin to be matched [1].
| Evidence Dimension | Inhibition of nNOS activity (IC50) |
|---|---|
| Target Compound Data | 70 µM |
| Comparator Or Baseline | Melatonin: >1 mM; AFMK: Inactive |
| Quantified Difference | AMK is >14-fold more potent than melatonin |
| Conditions | In vitro nNOS activity assay using rat striatal homogenates [1] |
Why This Matters
For researchers studying nitrergic signaling or neuroinflammation, this quantitative difference justifies the selection of AMK over melatonin or AFMK to ensure robust target engagement at physiologically relevant concentrations.
- [1] León J, et al. Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin. J Neurochem. 2006;98(6):2023-2033. View Source
